molecular formula C9H8ClNO B1367382 6-Chloro-5-methoxy-1H-indole CAS No. 63762-72-1

6-Chloro-5-methoxy-1H-indole

Cat. No.: B1367382
CAS No.: 63762-72-1
M. Wt: 181.62 g/mol
InChI Key: SSBPRGFEADRKDA-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chloro group at the sixth position and a methoxy group at the fifth position on the indole ring. It appears as a white to light yellow crystalline solid and has various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

6-Chloro-5-methoxy-1H-indole has several scientific research applications:

Biochemical Analysis

Biochemical Properties

6-Chloro-5-methoxy-1H-indole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound can alter the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways . Additionally, this compound can interact with transcription factors, modulating gene expression and influencing cellular responses. These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Understanding the temporal effects of this compound is essential for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is essential for elucidating its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals can direct this compound to specific subcellular locations, influencing its interactions with biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-5-methoxy-1H-indole typically involves the chlorination of 5-methoxy-1H-indole. One common method includes the reaction of 5-methoxy-1H-indole with ferric chloride (FeCl3) under controlled conditions to introduce the chloro group at the sixth position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the indole ring.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Comparison with Similar Compounds

    5-Methoxy-1H-indole: Lacks the chloro group, making it less reactive in certain substitution reactions.

    6-Chloro-1H-indole: Lacks the methoxy group, affecting its solubility and reactivity.

    5-Chloro-1H-indole: Has the chloro group at the fifth position instead of the sixth, altering its chemical properties.

Uniqueness: 6-Chloro-5-methoxy-1H-indole is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-chloro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPRGFEADRKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518804
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-72-1
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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